molecular formula C4H11NO2 B2522637 1-Aminobutane-2,3-diol CAS No. 1432491-99-0

1-Aminobutane-2,3-diol

Cat. No. B2522637
CAS RN: 1432491-99-0
M. Wt: 105.137
InChI Key: BSLCSFCXSUCFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminobutane-2,3-diol, also known as 1,2-diaminopropane or 1,2-propanediamine, is a chemical compound with the molecular formula C4H11NO2. It is an oil-like substance .


Synthesis Analysis

The synthesis of 1-Aminobutane-2,3-diol involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to result in functional diol intermediates .


Molecular Structure Analysis

The 1-Aminobutane-2,3-diol molecule contains a total of 17 bonds. There are 6 non-H bonds, 2 rotatable bonds, 1 primary amine (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

The vicinal glycols prepared by alkene hydroxylation (reaction with osmium tetroxide or permanganate) are cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . Also, the oxidative cleavage of a carbon-carbon single bond provides a two-step, high-yield alternative to ozonolysis .


Physical And Chemical Properties Analysis

1-Aminobutane-2,3-diol has a molecular weight of 105.14 . It is an oil-like substance .

Scientific Research Applications

Chemoenzymatic Synthesis of Chiral 1,2,4-Butanetriol and 2-Aminobutane-1,4-diol

Formaldehyde, an emerging C1 resource, serves as a versatile starting material for synthesizing valuable chemicals. Researchers have developed a novel strategy involving a benzaldehyde lyase to achieve the asymmetric synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde. This method demonstrates excellent atom-economy and stereoselectivity, advancing the valorization of C1 compounds in an environmentally friendly manner .

Kainoid Synthesis

By favoring 2,3-trans stereoselectivity over 2,3-cis, 1-Aminobutane-2,3-diol plays a crucial role in the asymmetric synthesis of kainoid compounds. The sole chiral center from a chiral amino acid enables facial control, leading to high-yielding sequences in the synthesis of kainoids .

Building Block for Drug Molecules

Chiral 2-aminobutane-1,4-diol serves as a multifunctional building block for essential drug molecules. It contributes to the synthesis of nonsteroidal anti-inflammatory drugs, the HIV-1 protease backbone, and thrombin inhibitors. However, limited supply hinders broader applications, emphasizing the need for efficient production methods .

Safety and Hazards

The safety information for 1-Aminobutane-2,3-diol includes several hazard statements such as H315, H318, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and more .

properties

IUPAC Name

1-aminobutane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCSFCXSUCFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminobutane-2,3-diol

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